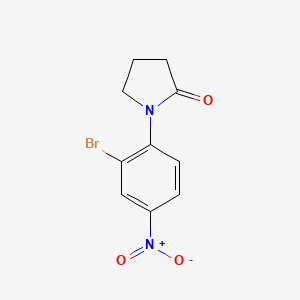

1-(2-Bromo-4-nitrophenyl)pyrrolidin-2-one

Description

Significance of the Pyrrolidin-2-one (γ-Lactam) Scaffold in Organic Chemistry and Advanced Materials Science

The pyrrolidin-2-one, or γ-lactam, ring is a privileged scaffold in the realm of organic chemistry and materials science. researchgate.net This five-membered lactam is a core structural motif in a multitude of natural products and synthetic compounds exhibiting a wide array of biological activities. researchgate.net Its prevalence in medicinal chemistry is noteworthy, with pyrrolidine-containing structures being integral to numerous FDA-approved drugs. nih.gov The utility of the pyrrolidin-2-one scaffold extends to advanced materials science, where its derivatives are employed in the synthesis of polymers and other functional materials.

Evolution and Research Landscape of N-Substituted Pyrrolidin-2-one Derivatives

The substitution on the nitrogen atom of the pyrrolidin-2-one ring has been a fertile ground for chemical innovation. The development of N-substituted pyrrolidin-2-one derivatives has led to a vast library of compounds with tailored properties. These modifications can significantly influence the molecule's biological activity, solubility, and other physicochemical characteristics. Research in this area is dynamic, with ongoing efforts to synthesize novel derivatives with enhanced or specific functionalities, including for applications in medicinal chemistry and materials science. calpaclab.com

Strategic Importance of Halogenated and Nitro-Substituted Aromatic Moieties in Organic Synthesis and Functional Molecules

The presence of both a bromine atom and a nitro group on the phenyl ring of 1-(2-Bromo-4-nitrophenyl)pyrrolidin-2-one is of strategic importance. Halogenated aromatic compounds are versatile intermediates in organic synthesis, often serving as handles for cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. The bromine atom, in particular, can be readily substituted or involved in various coupling reactions, providing a gateway to a wide range of derivatives.

The nitro group is a strong electron-withdrawing group that significantly influences the electronic properties of the aromatic ring. nih.gov This electronic perturbation can impact the reactivity of the molecule and is a key feature in many biologically active compounds. nih.gov Nitroaromatic compounds are known to exhibit a spectrum of biological activities and are integral components of numerous pharmaceuticals.

Overview of Research Trajectories for 1-(2-Bromo-4-nitrophenyl)pyrrolidin-2-one and Structurally Related Analogs

While specific, in-depth research on 1-(2-Bromo-4-nitrophenyl)pyrrolidin-2-one is still emerging, the research trajectories for this compound and its analogs can be inferred from the well-established importance of its constituent parts. Current interest appears to be focused on its potential as a building block in the synthesis of more complex molecules, particularly in the context of medicinal chemistry and drug discovery.

The synthesis of a closely related analog, 1-(2-Bromo-4-nitrophenyl)pyrrolidine (lacking the carbonyl group), has been reported. chemicalbook.com This suggests that synthetic routes to 1-(2-Bromo-4-nitrophenyl)pyrrolidin-2-one are feasible, likely involving the coupling of 2-bromo-4-nitroaniline (B50497) or a related derivative with a suitable pyrrolidin-2-one precursor. nih.gov

Furthermore, research into structurally similar compounds, such as 1-(2-Bromo-4-fluorophenyl)pyrrolidin-2-one, indicates an interest in this class of molecules as potential protein degrader building blocks. calpaclab.com The investigation of analogs often involves exploring the impact of different substituents on the phenyl ring to modulate biological activity and physicochemical properties. For instance, studies on N-(2-nitrophenyl)pyrrolidine derivatives have explored their antibacterial activities. researchgate.net

Future research on 1-(2-Bromo-4-nitrophenyl)pyrrolidin-2-one is anticipated to focus on several key areas:

Development of efficient and scalable synthetic methods.

Thorough characterization of its physicochemical and spectroscopic properties.

Exploration of its reactivity in various chemical transformations.

Investigation of its potential biological activities, including as an intermediate for pharmaceuticals.

The table below provides a comparative look at the calculated physicochemical properties of an isomer, 4-(2-Bromo-4-nitrophenyl)pyrrolidin-2-one, which can offer some insights into the expected properties of the title compound. nih.gov

| Property | Value |

| Molecular Formula | C10H9BrN2O3 |

| Molecular Weight | 285.1 g/mol |

| XLogP3 | 1.4 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| Exact Mass | 283.98475 g/mol |

| Monoisotopic Mass | 283.98475 g/mol |

| Topological Polar Surface Area | 75.6 Ų |

| Heavy Atom Count | 16 |

| Formal Charge | 0 |

| Complexity | 311 |

| Isotope Atom Count | 0 |

| Defined Atom Stereocenter Count | 0 |

| Undefined Atom Stereocenter Count | 1 |

| Defined Bond Stereocenter Count | 0 |

| Undefined Bond Stereocenter Count | 0 |

| Covalently-Bonded Unit Count | 1 |

| Compound Is Canonicalized | Yes |

Note: Data is for the isomer 4-(2-Bromo-4-nitrophenyl)pyrrolidin-2-one and is computationally generated. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

1-(2-bromo-4-nitrophenyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O3/c11-8-6-7(13(15)16)3-4-9(8)12-5-1-2-10(12)14/h3-4,6H,1-2,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXEZVDYQQOXIJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=C(C=C(C=C2)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 2 Bromo 4 Nitrophenyl Pyrrolidin 2 One and Its Structural Analogs

Precursor Synthesis and Functionalization Strategies

The foundation of synthesizing complex molecules lies in the efficient preparation of their core building blocks. For 1-(2-Bromo-4-nitrophenyl)pyrrolidin-2-one, the key precursor is 2-bromo-4-nitroaniline (B50497). This section details its synthesis and subsequent functionalization potential.

Synthesis of Halogenated and Nitro-Substituted Anilines as Key Building Blocks

Halogenated and nitro-substituted anilines are vital intermediates in the production of pharmaceuticals, dyes, and pigments. researchgate.net The synthesis of 2-bromo-4-nitroaniline, a derivative of aniline (B41778) with a bromine atom at the 2-position and a nitro group at the 4-position, can be achieved through several established methods. ontosight.ai A primary route involves the direct nitration of 2-bromoaniline. ontosight.ai Alternatively, electrophilic bromination of 4-nitroaniline (B120555) is a common and effective strategy. nih.gov

The selective catalytic reduction of halogenated nitroaromatic compounds is another widely used method for preparing halogenated anilines. researchgate.net However, for multiply substituted compounds like 2-bromo-4-nitroaniline, the synthesis typically involves introducing the functional groups sequentially onto the benzene (B151609) ring. For instance, starting from p-nitroaniline, bromination can be achieved using various brominating agents in the presence of an acid. nih.govgoogle.com The reaction conditions can be optimized to control the regioselectivity and minimize the formation of byproducts such as 2,6-dibromo-4-nitroaniline. google.comchemicalbook.com

Below is a table summarizing various synthetic approaches to 2-bromo-4-nitroaniline and related compounds.

| Starting Material | Reagents and Conditions | Product | Yield | Reference(s) |

| 4-Nitroaniline | Ammonium bromide, Hydrogen peroxide, Acetic acid, Room temp, 3h | 2-Bromo-4-nitroaniline | Not specified | nih.gov |

| p-Nitroaniline | Dilute sulphuric acid, Hydrogen bromide, Hydrogen peroxide | 2-Bromo-4-nitroaniline | >25% solid content | google.com |

| 2-Bromoaniline | Nitration | 2-Bromo-4-nitroaniline | Not specified | ontosight.ai |

| 4-Nitroaniline | Bromine, Tetrachloromethane, 20°C, 1h | 2,6-Dibromo-4-nitroaniline | Not specified | chemicalbook.com |

| 2-Bromo-5-fluoroaniline | Amino protection, Nitration, Deprotection | 2-Bromo-5-fluoro-4-nitroaniline | 96.2% | google.com |

Derivatization and Functionalization of 2-Bromo-4-nitroaniline Precursors

The 2-bromo-4-nitroaniline scaffold offers multiple reactive sites for further chemical modification. The amino group can undergo a wide range of reactions, including acylation, diazotization for subsequent coupling reactions, and alkylation. rgpv.ac.in The bromine atom, being a halogen on an electron-deficient aromatic ring, is susceptible to nucleophilic aromatic substitution and is an excellent handle for transition-metal-catalyzed cross-coupling reactions.

The presence of both an amino group and a bromine atom allows for sequential or orthogonal functionalization. For example, the amino group can be protected, allowing for selective reaction at the C-Br bond, followed by deprotection and further derivatization of the amine. This precursor is a versatile building block for synthesizing more complex molecules, including various dyes and pharmaceutical intermediates. ontosight.ainih.govguidechem.com

Direct Synthetic Routes to 1-(2-Bromo-4-nitrophenyl)pyrrolidin-2-one

Direct construction of the N-aryl pyrrolidinone ring system can be achieved through several modern synthetic strategies. These methods focus on the efficient formation of the crucial N-C(Aryl) bond and the subsequent or concurrent creation of the lactam ring.

N-Arylation Reactions for the Formation of the N-C(Aryl) Bond

The formation of a carbon-nitrogen bond between an aryl group and an amine is a cornerstone of modern organic synthesis. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for this purpose, reacting amines with aryl halides. wikipedia.orglibretexts.org This reaction has broad substrate scope and functional group tolerance, making it a highly valuable method for synthesizing aryl amines. wikipedia.org

In the context of synthesizing 1-(2-Bromo-4-nitrophenyl)pyrrolidin-2-one, the Buchwald-Hartwig reaction would involve coupling 2-pyrrolidinone (B116388) (which can act as an amine equivalent) with a dihalogenated nitroarene, such as 1,2-dibromo-4-nitrobenzene (B1583194), or more directly, coupling 2-bromo-4-nitroaniline with a suitable four-carbon synthon that forms the pyrrolidinone ring. The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the N-aryl product. libretexts.org The development of specialized phosphine (B1218219) ligands has been critical to the reaction's success, allowing for the coupling of a wide variety of substrates under milder conditions. wikipedia.org

| Reaction Type | Catalyst System | Amine | Aryl Halide | Base | Notes | Reference(s) |

| Buchwald-Hartwig | Pd(OAc)₂, X-Phos | Substituted Anilines | 2- or 4-Bromo Estrone | KOt-Bu | Microwave irradiation leads to good to excellent yields. | beilstein-journals.org |

| Buchwald-Hartwig | Pd(0) catalyst, Phosphine ligand | Primary/Secondary Amines | Aryl Halides/Triflates | Strong, non-nucleophilic base | General method for C-N bond formation. | wikipedia.orglibretexts.org |

| Nucleophilic Substitution | None | Pyrrolidine (B122466) | 1-bromo-2-fluoro-5-nitrobenzene | K₂CO₃ | Synthesis of a structural analog, demonstrating direct N-arylation. | chemicalbook.com |

Cyclization Reactions Involving γ-Butyrolactone or Related Substrates with Primary Amines

A straightforward approach to N-substituted 2-pyrrolidinones is the reaction of γ-butyrolactone with primary amines. This reaction, known as ammonolysis, typically requires high temperatures and pressures. chemicalbook.comwikipedia.org In this process, the amine acts as a nucleophile, attacking the carbonyl carbon of the lactone, leading to ring-opening to form a γ-hydroxyamide intermediate. Subsequent intramolecular cyclization via dehydration affords the desired N-substituted pyrrolidinone.

The reaction of γ-butyrolactone with 2-bromo-4-nitroaniline would directly yield 1-(2-Bromo-4-nitrophenyl)pyrrolidin-2-one. Industrially, this type of reaction is often performed in a continuous-flow tubular reactor. chemicalbook.com The conditions must be carefully controlled to ensure high conversion and selectivity. chemicalbook.com The use of related substrates, such as γ-halobutyryl chlorides or esters, followed by intramolecular cyclization, provides an alternative pathway.

| Amine | Lactone/Related Substrate | Conditions | Product | Yield | Reference(s) |

| Ammonia | γ-Butyrolactone | 250–290 °C, 0.4–1.4 MPa, Magnesium silicate (B1173343) catalyst | 2-Pyrrolidinone | 75-85% | wikipedia.org |

| Ammonia (liquid) | γ-Butyrolactone | 250–290 °C, 8.0–16.0 MPa, Liquid phase | 2-Pyrrolidinone | >94% selectivity | chemicalbook.com |

| Various Amines | α-Bromo-γ-butyrolactone | Nucleophilic substitution | Substituted γ-butyrolactone amines | Not specified | researchgate.net |

Lewis Acid-Catalyzed Cycloaddition and Annulation Methodologies from Donor-Acceptor Cyclopropanes

Donor-acceptor (D-A) cyclopropanes are versatile three-carbon building blocks in organic synthesis. nih.gov Their unique electronic properties, featuring an electron-donating group and an electron-accepting group, facilitate ring-opening reactions upon activation with a Lewis acid. nih.govresearchgate.net This generates a 1,3-zwitterionic intermediate that can participate in various cycloaddition and annulation reactions. acs.org

The reaction of a D-A cyclopropane (B1198618) with a primary amine, such as 2-bromo-4-nitroaniline, can lead to the formation of a substituted pyrrolidinone. The proposed mechanism involves the Lewis acid coordinating to the acceptor groups (e.g., esters) of the cyclopropane, promoting the cleavage of the distal C-C bond. nih.gov The primary amine then acts as a nucleophile, attacking one of the electrophilic centers of the opened cyclopropane. Subsequent intramolecular cyclization (lactamization) of the resulting γ-amino ester intermediate furnishes the 1,5-disubstituted pyrrolidin-2-one ring system. mdpi.com This methodology offers a high degree of stereocontrol and allows for the rapid assembly of complex pyrrolidinone structures. mdpi.comrsc.org

| Cyclopropane Type | Nucleophile/Substrate | Lewis Acid Catalyst | Product | Notes | Reference(s) |

| Donor-Acceptor | Anilines/Benzylamines | Nickel perchlorate, then Acetic Acid | 1,5-Substituted Pyrrolidin-2-ones | One-pot, four-step sequence. | mdpi.com |

| Donor-Acceptor | Vinyl Azides | Not specified | Azidocyclopentane derivatives | [3+2]-cycloaddition reaction. | acs.org |

| Donor-Acceptor | Ynamides | Sc(OTf)₃ | Cyclopentene sulfonamides | (3+2)-annulation reaction. | acs.org |

| Donor-Acceptor | Azadienes | Yb(OTf)₃ | Densely substituted azepanones | (4+3)-annulation reaction. | nih.gov |

Stereoselective and Regioselective Synthesis of Pyrrolidin-2-one Analogs

The precise control of stereochemistry and regiochemistry is fundamental in synthesizing functionalized pyrrolidin-2-one cores, which are prevalent in many biologically active molecules.

Development of Diastereoselective and Enantioselective Approaches

The synthesis of chiral pyrrolidine derivatives in an enantiomerically pure form is of significant interest. Asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a highly effective method for the enantioselective synthesis of substituted pyrrolidines. This approach is noted for its atom-economical nature and its capacity to create up to four new contiguous stereocenters with high stereo- and regioselectivity. The development of novel phosphoramidite (B1245037) ligands has been central to achieving high yields and selectivities in palladium-catalyzed asymmetric [3+2] cycloaddition reactions between trimethylenemethane (TMM) and imines.

Another powerful strategy involves the copper-catalyzed conjugate addition of diorganozinc reagents to a nitroacrylate. This is followed by a nitro-Mannich reaction and an in-situ lactamization, resulting in a one-pot synthesis of densely functionalized 4-nitropyrrolidin-2-ones as single diastereoisomers. Furthermore, enantioselective approaches can be initiated through asymmetric copper-catalyzed additions, yielding highly crystalline products that can be recrystallized to achieve enantiopurity.

Key findings in diastereoselective and enantioselective synthesis are summarized below:

| Method | Key Features | Stereochemical Outcome | Ref. |

| Asymmetric [3+2] Cycloaddition | Palladium catalysis with novel phosphoramidite ligands. | High enantioselectivity. | |

| Conjugate Addition/Nitro-Mannich | Copper-catalyzed reaction sequence. | Isolated as single diastereoisomers. | |

| Ugi/Nucleophilic Substitution | One-pot sequence for pyrrolopiperazine-2,6-diones. | Diastereoselectivities ranging from 1.5:1 to 10:1. |

Control of Regioselectivity in Cycloaddition and Condensation Reactions

Regioselectivity, which dictates the orientation of reacting molecules, is crucial in determining the final structure of the product in cycloaddition reactions. The regiochemical outcome is heavily influenced by steric and electronic factors of the reactants, such as the substituents on the diene and dipolarophile. According to Frontier Molecular Orbital (FMO) theory, selectivity is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.

Strategies to control regioselectivity include the use of specific substituents, directing groups, and careful management of reaction conditions like temperature and solvent. For instance, in iridium-catalyzed reductive [3+2] cycloaddition reactions, the choice of dipolarophile dictates the regioselectivity. While N-enoyl oxazolidinone and tert-butyl acrylate (B77674) lead to C-C bond formation at the α-position of the alkene, methyl cinnamate (B1238496) directs the bond formation to the β-position. Similarly, dipolarophile-controlled regioselective 1,3-dipolar cycloadditions can provide divergent access to different functionalized N-fused pyrrolidinyl spirooxindoles.

Modern Synthetic Techniques and Catalysis in Pyrrolidin-2-one Synthesis

Modern synthetic chemistry has introduced a variety of advanced techniques that enhance the efficiency, selectivity, and sustainability of pyrrolidin-2-one synthesis.

Application of Metal-Catalyzed Reactions (e.g., Nickel, Copper)

Metal-catalyzed cross-coupling reactions are indispensable for the synthesis of N-aryl lactams, including 1-(2-Bromo-4-nitrophenyl)pyrrolidin-2-one. These methods provide a direct route to form the crucial C-N bond between the pyrrolidin-2-one nitrogen and the aromatic ring.

Copper-Catalyzed N-Arylation (Ullmann Condensation/Goldberg Reaction): The Ullmann condensation is a classic copper-promoted conversion of aryl halides to aryl amines, ethers, and other derivatives. The Goldberg reaction, a specific type of Ullmann condensation, refers to the N-arylation of amides. wikipedia.org Modern protocols often use soluble copper(I) catalysts, such as copper(I) iodide (CuI), in combination with a ligand to facilitate the reaction under milder conditions. mit.edunih.govnih.gov For the synthesis of the title compound, this would involve the coupling of pyrrolidin-2-one with a suitable precursor like 1,2-dibromo-4-nitrobenzene or 2-bromo-1-fluoro-4-nitrobenzene. The reaction is typically carried out in a polar aprotic solvent like DMSO or DMF with a base such as K₃PO₄ or K₂CO₃. nih.gov

Nickel-Catalyzed N-Arylation: Nickel catalysis has emerged as a powerful and often more cost-effective alternative to palladium for C-N cross-coupling reactions. The development of specific ligands, such as the air-stable (PAd-DalPhos)Ni(o-tolyl)Cl, has enabled the first general nickel-catalyzed N-arylation of primary amides and lactams. nih.gov This method is effective for coupling a range of lactams with activated aryl chlorides, bromides, and triflates. nih.govacs.org The use of nickel catalysts is particularly advantageous for reactions involving less reactive aryl chlorides. acs.org

A comparison of these catalytic systems is presented below:

| Catalyst System | Typical Conditions | Substrate Scope | Advantages |

| Copper (CuI) | Ligand (e.g., (S)-N-methylpyrrolidine-2-carboxylate), Base (K₃PO₄), Solvent (DMSO), 110 °C. nih.govnih.gov | Aryl iodides, bromides. Effective for various amides and lactams. | Well-established, reliable for many substrates. |

| Nickel (e.g., (PAd-DalPhos)Ni) | Ligand, Base, Solvent (e.g., 2-Methyl-THF). | Activated (hetero)aryl chlorides, bromides, triflates, tosylates. nih.gov | Cost-effective, high tolerance for functional groups, effective for aryl chlorides. acs.orgacs.org |

Green Chemistry Approaches and Sustainable Synthetic Pathways

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In pyrrolidin-2-one synthesis, this has led to the adoption of sustainable techniques.

Ultrasound and Microwave Irradiation: Ultrasound-assisted synthesis has been recognized as a significant green technique, often leading to shorter reaction times, higher yields, and milder conditions. rsc.orgresearchgate.netnih.gov Similarly, microwave-assisted synthesis provides rapid and efficient heating, which can dramatically reduce reaction times and improve yields for the preparation of N-heterocycles. researchgate.netnih.govrsc.org Microwave irradiation has been successfully used in one-pot, three-component reactions to create substituted pyrrolidinone derivatives in an aqueous medium. researchgate.net

Green Solvents and Catalysts: Replacing toxic organic solvents with environmentally benign alternatives like water or ethanol (B145695) is a cornerstone of green chemistry. rsc.orgvjol.info.vn Furthermore, using biodegradable and inexpensive catalysts, such as citric acid, aligns with these principles. One reported method describes a one-pot multicomponent synthesis of 3-pyrrolin-2-ones using citric acid as a green additive in ethanol under ultrasound irradiation, avoiding the need for harmful organic reagents. rsc.orgrsc.org The development of biocatalytic and photocatalytic methods also represents a move toward more sustainable pathways for lactam synthesis. researchgate.netbiologyinsights.com

One-Pot and Multicomponent Reaction Strategies for Enhanced Efficiency

One-pot syntheses and multicomponent reactions (MCRs) are highly valued for their efficiency, as they combine multiple synthetic steps into a single operation without isolating intermediates. researchgate.net This approach saves time, resources, and reduces waste.

MCRs have been effectively used to generate diverse and complex pyrrolidin-2-one scaffolds. For example, a one-pot, three-component reaction of anilines, aromatic aldehydes, and dialkyl acetylenedicarboxylate (B1228247) can produce substituted pyrrolidinones. researchgate.netnih.gov Another efficient one-pot route involves the Lewis acid-catalyzed ring-opening of donor-acceptor cyclopropanes with primary amines, followed by in-situ lactamization to yield 1,5-substituted pyrrolidin-2-ones. researchgate.netmdpi.com Asymmetric MCRs have also been developed, allowing for the diastereoselective synthesis of highly substituted pyrrolidines by constructing up to three stereocenters in a single step. nih.govresearchgate.net These strategies exemplify the drive towards more streamlined and atom-economical synthetic processes in modern organic chemistry. mdpi.com

Exploration of Chemical Reactivity and Transformation Pathways of 1 2 Bromo 4 Nitrophenyl Pyrrolidin 2 One

Reactivity of the Pyrrolidin-2-one Lactam System

The five-membered lactam ring, a cyclic amide, is a key feature of the molecule. Its reactivity is centered around the carbonyl group and the potential for ring cleavage.

The carbonyl carbon of the lactam is electrophilic and susceptible to attack by nucleophiles. This leads to nucleophilic acyl substitution, a fundamental reaction of carboxylic acid derivatives. masterorganicchemistry.comyoutube.com The general mechanism involves an initial addition of the nucleophile to the carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the ring can either revert to its original form or, under more forceful conditions, the C-N bond within the ring can cleave. masterorganicchemistry.com However, amides, including lactams, are the least reactive of the carboxylic acid derivatives, meaning these reactions often require harsh conditions or specific activation. youtube.com

For N-substituted pyrrolidinones, reactions with strong nucleophiles can proceed. For instance, basic hydrolysis, using a strong base like hydroxide, can lead to the opening of the lactam ring through a nucleophilic acyl substitution pathway, ultimately yielding a gamma-aminobutyric acid derivative. masterorganicchemistry.com

Table 1: Examples of Nucleophilic Acyl Substitution on Lactam Systems

| Nucleophile | Reagent Example | Product Type | Conditions |

|---|---|---|---|

| Hydroxide | Sodium Hydroxide (NaOH) | γ-Aminobutyric acid derivative | Basic, often requires heating |

Note: This table represents general reactivity of the pyrrolidin-2-one system; specific studies on 1-(2-bromo-4-nitrophenyl)pyrrolidin-2-one are limited.

The lactam ring can be opened under both acidic and basic conditions. Strong acids and bases can catalyze the hydrolysis of 2-pyrrolidone to 4-aminobutanoic acid (GABA). atamanchemicals.com In the case of 1-(2-bromo-4-nitrophenyl)pyrrolidin-2-one, this would yield 4-((2-bromo-4-nitrophenyl)amino)butanoic acid. Such ring-opening reactions provide a pathway to linear amino acids which can then be used in further synthetic steps. atamanchemicals.comchemicalbook.com

Reactions Involving the Bromonitrophenyl Moiety

The substituted aromatic ring is rich in functionality, providing numerous avenues for chemical modification. The bromine atom and the nitro group are particularly important handles for synthetic transformations.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides activated by electron-withdrawing groups. nih.govyoutube.com In 1-(2-bromo-4-nitrophenyl)pyrrolidin-2-one, the nitro group is positioned para to the bromine atom. This arrangement strongly activates the aryl ring for SNAr by stabilizing the negatively charged intermediate (Meisenheimer complex) through resonance. nih.govyoutube.com

This allows for the displacement of the bromide ion by a variety of strong nucleophiles. The reaction typically proceeds via an addition-elimination mechanism where the nucleophile first attacks the carbon bearing the leaving group, followed by the elimination of the bromide. youtube.comyoutube.com

Table 2: Potential SNAr Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amines | Pyrrolidine (B122466) | 1-(2-(Pyrrolidin-1-yl)-4-nitrophenyl)pyrrolidin-2-one |

| Alkoxides | Sodium Methoxide (NaOMe) | 1-(2-Methoxy-4-nitrophenyl)pyrrolidin-2-one |

Note: This table illustrates potential transformations based on the principles of SNAr on similarly activated substrates.

The nitro group is readily reduced to an amino group, a transformation of significant synthetic utility as it provides a route to anilines. wikipedia.org A variety of reducing agents can accomplish this conversion, and the choice of reagent can be crucial to avoid affecting other functional groups in the molecule. organic-chemistry.org

Common methods for the reduction of aromatic nitro compounds include catalytic hydrogenation (e.g., using Pd/C and H2 gas) or the use of metals in acidic media (e.g., Sn/HCl, Fe/HCl). wikipedia.orgscispace.com Other reagents like sodium hydrosulfite or sodium borohydride (B1222165) in the presence of transition metal complexes have also been employed. wikipedia.orgjsynthchem.com The resulting 1-(4-amino-2-bromophenyl)pyrrolidin-2-one (B7941143) would be a valuable intermediate, for instance, for diazotization reactions or further N-functionalization.

Table 3: Common Reagents for Nitro Group Reduction

| Reagent System | Typical Conditions | Selectivity Notes |

|---|---|---|

| H₂, Pd/C | Methanol or Ethanol (B145695), room temp. | Can sometimes lead to dehalogenation (C-Br bond cleavage) |

| Fe, HCl / NH₄Cl | Aqueous Ethanol, reflux | Generally chemoselective for the nitro group |

| SnCl₂·2H₂O | Ethanol, reflux | Mild and effective for nitro group reduction |

The carbon-bromine bond in the molecule is an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. acs.org

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species (like a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This would allow for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 2-position of the phenyl ring. For example, reacting 1-(2-bromo-4-nitrophenyl)pyrrolidin-2-one with phenylboronic acid would yield 1-(4-nitro-[1,1'-biphenyl]-2-yl)pyrrolidin-2-one. nih.govresearchgate.net

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction requires a palladium catalyst and a base. wikipedia.org For instance, coupling with styrene (B11656) could yield 1-(4-nitro-2-styrylphenyl)pyrrolidin-2-one. The reaction typically proceeds with high trans selectivity. organic-chemistry.orgnih.gov

Table 4: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst/Base Example | Product C-C Bond Type |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Aryl-Aryl |

Cycloaddition and Rearrangement Reactions of Pyrrolidin-2-one Derivatives

The pyrrolidin-2-one ring system, a core component of 1-(2-Bromo-4-nitrophenyl)pyrrolidin-2-one, is a versatile scaffold in organic synthesis. Its derivatives are key precursors for constructing more complex molecular architectures through various chemical transformations. This section explores the reactivity of the pyrrolidin-2-one framework in cycloaddition, domino, and rearrangement reactions, which are fundamental in generating molecular diversity and assembling polycyclic and heterocyclic structures.

Investigation of [3+2] Cycloaddition Reactions with Diverse Dipolarophiles

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a powerful method for synthesizing five-membered heterocycles, including the pyrrolidine ring. mdpi.com This reaction involves the addition of a 1,3-dipole to a dipolarophile. mdpi.com In the context of pyrrolidin-2-one chemistry, azomethine ylides are commonly employed as the 1,3-dipole component. These intermediates can be generated in situ from various precursors, such as the decarboxylation of α-amino acids or the ring-opening of aziridines. mdpi.commdpi.com The reaction of these ylides with various dipolarophiles, typically electron-deficient alkenes or alkynes, provides a direct route to functionalized pyrrolidine derivatives. mdpi.com

Research has demonstrated the high efficiency of this method in creating complex polycyclic compounds. For instance, the reaction of azomethine ylides generated from glycine (B1666218) with dipolarophiles like maleimides can lead to the formation of tetracyclic pyrrolizidines in high yields and with excellent diastereoselectivity. mdpi.com The versatility of this reaction is further highlighted by its compatibility with a wide range of substrates, enabling the synthesis of diverse structures, including spiro-pyrrolidines and densely substituted proline derivatives. researchgate.netacs.org The diastereoselectivity of the cycloaddition can often be controlled by introducing chiral auxiliaries on either the dipole or the dipolarophile. acs.org

Non-stabilized azomethine ylides have also been successfully used in [3+2] cycloadditions with various dipolarophiles, including conjugated arylcyanosulfones and alkynyl boronates, to afford substituted pyrrolidines with high yields and diastereoselectivities. researchgate.net These reactions showcase the broad applicability of the [3+2] cycloaddition in generating pyrrolidine-containing molecules with significant structural complexity. researchgate.net

Table 1: Examples of [3+2] Cycloaddition Reactions with Pyrrolidine Derivatives

| 1,3-Dipole Precursor | Dipolarophile | Catalyst/Conditions | Product Type | Yield | Diastereomeric Ratio (d.r.) |

| Glycine + Aldehyde | Maleimide | Heat | Tetracyclic Pyrrolizidine | 71–93% | >9:1 |

| Glycine α-imino ester | (S)-N-tert-Butanesulfinyl imine | Ag₂CO₃ | Densely Substituted Pyrrolidine | Moderate to Good | Good to Excellent |

| N-benzyl precursor | Conjugated Arylcyanosulfone | Ambient | Substituted Pyrrolidine | up to 98% | >25:1 |

| Glycine + Aldehyde | Olefinic Oxindole | BzOH, 150 °C | Spirooxindole-pyrrolidine | 51–71% | Major Diastereomer |

Domino and Cascade Reactions for the Assembly of Polycyclic Frameworks

Domino and cascade reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single operation, avoiding the need to isolate intermediates. nih.govnih.gov These processes are characterized by their atom economy and operational simplicity, making them attractive for green chemistry applications. nih.gov Pyrrolidine derivatives serve as valuable building blocks in such reaction sequences for the assembly of intricate polycyclic frameworks.

A notable example is the synthesis of pyrrolo[2,1-a]isoquinoline (B1256269) derivatives from 2-aryl-pyrrolidines and alkynes. nih.gov This transformation proceeds through a domino process involving an oxidative dehydrogenation of the pyrrolidine ring, followed by a cyclization/coupling with the alkyne, and concluding with a dehydrogenative aromatization to form the final polycyclic product. nih.gov This reaction is typically promoted by a multi-component catalytic system under aerobic conditions, highlighting a green approach by using oxygen as the oxidant. nih.gov

The mechanism of such cascade reactions often involves multiple distinct steps that occur sequentially in one pot. For instance, the formation of certain thiazole (B1198619) derivatives follows a domino mechanism that includes an SN2 reaction, Michael addition, E1cB reaction, and a Current time information in Pasuruan, ID.rsc.org-H shift. nih.gov These elegant reaction cascades demonstrate the power of using simple heterocyclic precursors like pyrrolidines to rapidly build molecular complexity, leading to the efficient synthesis of valuable polycyclic structures.

Table 2: Catalytic System for Domino Synthesis of Pyrrolo[2,1-a]isoquinolines

| Catalyst Component | Role in Reaction |

| [RuCl₂(p-cymene)]₂ | Primary catalyst for C-H activation and coupling |

| CuCl | Co-catalyst / Oxidant |

| Copper acetate (B1210297) monohydrate | Co-catalyst / Oxidant |

| TEMPO | Oxidant / Hydrogen acceptor |

| Oxygen (O₂) | Terminal oxidant |

Ring Contraction and Expansion Methodologies (e.g., α-bromo N-sulfonylpyrrolidinones to azetidines)

Ring contraction and expansion reactions are powerful methodologies for transforming one heterocyclic system into another, often providing access to strained ring systems that are difficult to synthesize by other means. A significant example within the chemistry of pyrrolidin-2-one derivatives is the ring contraction of α-bromo N-sulfonylpyrrolidinones to form α-carbonylated N-sulfonylazetidines. nih.govrsc.org Azetidines are important four-membered heterocycles found in numerous natural products and pharmaceuticals. rsc.org

This ring contraction is typically achieved in a one-pot reaction by treating the α-bromo N-sulfonylpyrrolidinone with a nucleophile in the presence of a base like potassium carbonate. nih.gov The proposed mechanism involves the nucleophilic addition of an alcohol, phenol, or aniline (B41778) to the activated amide carbonyl group. nih.govrsc.org This is followed by cleavage of the N-C(O) bond to generate an intermediate with a γ-positioned amide anion and an α-bromocarbonyl group. This intermediate then undergoes an intramolecular SN2 cyclization, displacing the bromide and resulting in the formation of the four-membered azetidine (B1206935) ring. rsc.org

This methodology is robust and versatile, allowing for the efficient incorporation of various nucleophiles into the final azetidine structure. nih.gov The α-bromopyrrolidinone precursors themselves can be readily prepared by the selective monobromination of inexpensive N-sulfonyl-2-pyrrolidinone derivatives, making this an accessible route to valuable azetidine building blocks. nih.gov

Table 3: Ring Contraction of α-bromo N-sulfonylpyrrolidinones with Various Nucleophiles

| Nucleophile (NuH) | Base | Solvent | Product | Yield Range |

| Alcohols (ROH) | K₂CO₃ | MeCN/ROH | α-Alkoxycarbonyl-N-sulfonylazetidine | 73-98% |

| Phenols (ArOH) | K₂CO₃ | MeCN/ArOH | α-Phenoxycarbonyl-N-sulfonylazetidine | Good |

| Anilines (ArNH₂) | K₂CO₃ | MeCN/ArNH₂ | α-(Anilino)carbonyl-N-sulfonylazetidine | Good |

Structural Characterization and Advanced Solid State Analysis of 1 2 Bromo 4 Nitrophenyl Pyrrolidin 2 One Derivatives

Intermolecular Interactions and Crystal Engineering

Quantification of Intermolecular Contacts via Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots:No studies involving Hirshfeld surface analysis for this molecule have been reported.

To generate the requested article, foundational research involving the synthesis, crystallization, and subsequent single-crystal X-ray diffraction analysis of 1-(2-Bromo-4-nitrophenyl)pyrrolidin-2-one would be required.

Role of Halogen Bonding and Other Non-Covalent Interactions in Solid-State Organization

The solid-state architecture of 1-(2-Bromo-4-nitrophenyl)pyrrolidin-2-one and its derivatives is significantly influenced by a variety of non-covalent interactions. Among these, halogen bonding plays a crucial role in directing molecular self-assembly and crystal packing.

Halogen Bonding: The bromine atom in the molecule, particularly when attached to an electron-withdrawing aromatic system, possesses an electropositive region known as a σ-hole. mdpi.com This region can engage in attractive, directional interactions with nucleophilic sites on adjacent molecules, such as the oxygen atoms of the nitro group or the carbonyl group of the pyrrolidinone ring. mdpi.comnih.gov These Br···O interactions, a form of halogen bond, are highly directional and can dictate the formation of specific supramolecular synthons, leading to predictable patterns like chains or sheets in the crystal lattice. sci-hub.strsc.org The strength of these bonds is tunable based on the electronic environment of the bromine atom. nih.gov

π–π Stacking: The electron-deficient nitrophenyl ring can participate in π–π stacking interactions with the phenyl rings of neighboring molecules. These interactions, which can be in face-to-face or offset arrangements, are important in organizing the molecules into columns or layers. researchgate.netnih.gov

C–H···O Hydrogen Bonds: Weak hydrogen bonds can form between the hydrogen atoms of the pyrrolidinone ring's methylene (B1212753) groups and the oxygen atoms of the nitro or carbonyl groups on nearby molecules.

The interplay of these various non-covalent forces—halogen bonding, π–π stacking, and weak hydrogen bonds—ultimately determines the three-dimensional packing of the molecules in the solid state, influencing physical properties such as melting point and solubility. frontiersin.orgresearchgate.net

Comprehensive Spectroscopic Characterization

Spectroscopic techniques are essential for the structural confirmation and analysis of 1-(2-Bromo-4-nitrophenyl)pyrrolidin-2-one.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Mode Assignments

Vibrational spectroscopy provides a molecular fingerprint by probing the vibrations of chemical bonds. FT-IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in the molecule.

Key expected vibrational modes for 1-(2-Bromo-4-nitrophenyl)pyrrolidin-2-one include:

Aromatic C-H Stretching: Typically observed in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The CH₂ groups of the pyrrolidinone ring will show symmetric and asymmetric stretching vibrations between 3000 and 2850 cm⁻¹.

Carbonyl (C=O) Stretching: A strong, sharp absorption band characteristic of the lactam carbonyl group is expected in the FT-IR spectrum, typically around 1700-1680 cm⁻¹. rdd.edu.iq

Nitro (NO₂) Group Vibrations: The nitro group gives rise to two distinct, strong stretching bands: an asymmetric stretch usually near 1530-1500 cm⁻¹ and a symmetric stretch around 1350-1330 cm⁻¹. researchgate.net

Aromatic C=C Stretching: Multiple bands in the 1600-1450 cm⁻¹ region correspond to the vibrations of the benzene (B151609) ring.

C-N Stretching: The stretching vibration of the C-N bond in the lactam ring is expected in the 1300-1200 cm⁻¹ range.

C-Br Stretching: A band in the far-infrared region, typically between 600 and 500 cm⁻¹, can be assigned to the C-Br stretching vibration.

The following table summarizes the anticipated vibrational frequencies and their assignments.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Type |

| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, Raman |

| Aliphatic C-H Stretch | 3000 - 2850 | FT-IR, Raman |

| Amide C=O Stretch | 1700 - 1680 | FT-IR (Strong) |

| Aromatic C=C Stretch | 1600 - 1450 | FT-IR, Raman |

| NO₂ Asymmetric Stretch | 1530 - 1500 | FT-IR (Strong) |

| NO₂ Symmetric Stretch | 1350 - 1330 | FT-IR (Strong), Raman |

| Lactam C-N Stretch | 1300 - 1200 | FT-IR |

| C-Br Stretch | 600 - 500 | FT-IR, Raman |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR for Structural Elucidation and Dynamic Processes

NMR spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

Aromatic Protons: The three protons on the phenyl ring will appear as a complex ABC spin system in the downfield region (δ 7.5-8.5 ppm). The proton ortho to the nitro group is expected to be the most deshielded. Based on data for the analogous compound 1-(2-Bromo-4-nitrophenyl)pyrrolidine, the aromatic signals could appear around δ 8.39 (d), 8.01 (dd), and 7.5-7.7 (d) ppm. chemicalbook.com

Pyrrolidinone Protons: The protons of the pyrrolidinone ring will appear more upfield. The two CH₂ groups adjacent to the nitrogen and the carbonyl group are expected to appear as triplets or multiplets. Typically, the α-protons to the nitrogen (N-CH₂) appear around δ 3.8-4.0 ppm, the α-protons to the carbonyl (CO-CH₂) around δ 2.6-2.8 ppm, and the β-protons (-CH₂-CH₂-) around δ 2.1-2.3 ppm. rdd.edu.iqchemicalbook.com

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on each unique carbon atom in the molecule.

Carbonyl Carbon: The lactam carbonyl carbon is expected to have a chemical shift in the range of δ 170-175 ppm.

Aromatic Carbons: The six aromatic carbons will appear between δ 110-150 ppm. The carbons directly attached to the electron-withdrawing nitro group and the bromine atom will be significantly affected.

Aliphatic Carbons: The three distinct methylene carbons of the pyrrolidinone ring are expected in the δ 20-50 ppm range.

The following table outlines the predicted chemical shifts for the compound.

| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Aromatic CH | 8.5 - 7.5 | 150 - 110 |

| N-CH₂ (Pyrrolidinone) | 4.0 - 3.8 | 50 - 45 |

| CO-CH₂ (Pyrrolidinone) | 2.8 - 2.6 | 35 - 30 |

| -CH₂-CH₂- (Pyrrolidinone) | 2.3 - 2.1 | 20 - 15 |

| C=O (Carbonyl) | - | 175 - 170 |

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign the proton and carbon signals and confirm the connectivity within the pyrrolidinone ring and its attachment to the phenyl group.

Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is used to determine the molecular weight and study the fragmentation patterns of a compound, providing further structural confirmation.

For 1-(2-Bromo-4-nitrophenyl)pyrrolidin-2-one (C₁₀H₉BrN₂O₃), the molecular weight is approximately 285.1 g/mol .

Molecular Ion (M⁺): The mass spectrum is expected to show a characteristic molecular ion peak cluster due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio. Therefore, two peaks of similar intensity would be observed at m/z 284 and m/z 286.

Fragmentation Pathways: The molecular ion can undergo fragmentation through several pathways. libretexts.org Common fragmentation patterns for N-aryl lactams and nitroaromatic compounds include:

Loss of NO₂: A peak corresponding to [M - 46]⁺ resulting from the loss of a nitro radical.

Loss of Br: A peak at [M - 79/81]⁺ from the cleavage of the C-Br bond.

Ring Cleavage: Fragmentation of the pyrrolidinone ring can lead to various daughter ions. A common pathway involves the loss of a CO molecule ([M - 28]⁺) or an ethylene (B1197577) molecule (C₂H₄) from the lactam ring. mjcce.org.mkresearchgate.net

Formation of Arylnitrenium Ion: Cleavage of the N-aryl bond can lead to fragments corresponding to the bromonitrophenyl cation or the pyrrolidinone cation.

Analysis of these fragmentation patterns allows for the confirmation of the different structural units within the molecule. youtube.comresearchgate.net

Computational and Theoretical Investigations into the Structure and Reactivity of 1 2 Bromo 4 Nitrophenyl Pyrrolidin 2 One

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in providing a detailed understanding of the geometric and electronic properties of molecules. These methods can predict molecular structure, stability, and reactivity with a high degree of accuracy.

Density Functional Theory (DFT) and ab initio methods are powerful computational tools for determining the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For 1-(2-bromo-4-nitrophenyl)pyrrolidin-2-one, these calculations would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. The presence of the bulky bromine atom and the nitro group ortho to the point of attachment to the pyrrolidin-2-one ring likely induces a significant twist between the phenyl ring and the lactam ring to minimize steric hindrance. This is a common feature in N-aryl amides, where the dihedral angle between the aromatic ring and the amide plane is influenced by the nature of the substituents. For instance, in 4-bromo-N-(2-nitrophenyl)benzamide, the dihedral angles between the benzene (B151609) rings are observed to be 16.78° and 18.87°. researchgate.net Similarly, 2-bromo-2-methyl-N-(4-nitrophenyl)propanamide exhibits a small twist between the amide residue and the benzene ring. nih.gov

Electronic structure analysis, also performed using DFT, provides insights into the distribution of electrons within the molecule. This includes the calculation of molecular orbital energies and the generation of electron density maps. These analyses are crucial for understanding the molecule's polarity, reactivity, and spectroscopic properties. The strong electron-withdrawing nature of the nitro group and the bromine atom would significantly influence the electronic landscape of the phenyl ring, creating regions of high and low electron density.

Table 1: Illustrative Optimized Geometric Parameters for 1-(2-Bromo-4-nitrophenyl)pyrrolidin-2-one (Hypothetical Data)

| Parameter | Value |

| C-N (amide) bond length | ~1.38 Å |

| C=O (amide) bond length | ~1.23 Å |

| C-Br bond length | ~1.90 Å |

| C-N (nitro) bond length | ~1.48 Å |

| Dihedral Angle (Phenyl-Lactam) | 20-40° |

Disclaimer: The data in this table is hypothetical and for illustrative purposes only, based on typical values for similar functional groups and molecules.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. For 1-(2-bromo-4-nitrophenyl)pyrrolidin-2-one, the HOMO is expected to be localized primarily on the pyrrolidin-2-one ring and the phenyl ring, while the LUMO is likely to be concentrated on the nitrophenyl moiety due to the strong electron-withdrawing character of the nitro group.

Table 2: Illustrative Frontier Molecular Orbital Energies and Reactivity Indices for 1-(2-Bromo-4-nitrophenyl)pyrrolidin-2-one (Hypothetical Data)

| Parameter | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Gap | 4.0 eV |

| Electronegativity (χ) | 4.5 eV |

| Chemical Hardness (η) | 2.0 eV |

| Global Electrophilicity (ω) | 5.06 eV |

Disclaimer: The data in this table is hypothetical and for illustrative purposes only, based on calculations for structurally related compounds.

Computational methods can accurately predict various spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) using methods like the Gauge-Independent Atomic Orbital (GIAO) approach can aid in the interpretation of experimental spectra and confirm the molecular structure. researchgate.net For 1-(2-bromo-4-nitrophenyl)pyrrolidin-2-one, the protons on the phenyl ring would show characteristic shifts due to the electronic effects of the bromo and nitro substituents.

Similarly, the prediction of infrared (IR) and Raman vibrational frequencies can help in assigning the absorption bands in experimental spectra to specific molecular vibrations. researchgate.net Key vibrational modes for this molecule would include the C=O stretching of the lactam, the N-O stretching of the nitro group, and the C-Br stretching. A study on 1-bromo-4-nitrobenzene (B128438) has shown good agreement between calculated and observed vibrational frequencies. semanticscholar.org

Table 3: Illustrative Predicted Spectroscopic Data for 1-(2-Bromo-4-nitrophenyl)pyrrolidin-2-one (Hypothetical Data)

| Spectroscopic Data | Predicted Value |

| ¹H NMR (Phenyl H) | 7.5 - 8.5 ppm |

| ¹³C NMR (C=O) | ~175 ppm |

| IR (C=O stretch) | ~1690 cm⁻¹ |

| IR (N-O asymmetric stretch) | ~1520 cm⁻¹ |

| IR (N-O symmetric stretch) | ~1350 cm⁻¹ |

Disclaimer: The data in this table is hypothetical and for illustrative purposes only, based on experimental and computational data for similar compounds.

Mechanistic Studies of Chemical Transformations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

By mapping the potential energy surface of a reaction, computational models can identify the most likely reaction pathways. This involves locating the transition states, which are the energy maxima along the reaction coordinate, and the intermediates, which are local energy minima. The calculation of activation energies (the energy difference between reactants and transition states) and reaction enthalpies provides a quantitative understanding of the reaction's feasibility and kinetics. For reactions involving 1-(2-bromo-4-nitrophenyl)pyrrolidin-2-one, such as nucleophilic aromatic substitution or reactions at the lactam ring, computational studies can elucidate the step-by-step mechanism. For example, a computational study on the synthesis of pyrrolidinedione derivatives has detailed the energy barriers for different stages of the reaction, including Michael addition and cyclization. nih.govresearchgate.netrsc.org

When a reaction can lead to multiple products, computational methods can predict the selectivity. Regioselectivity, the preference for reaction at one site over another, can be explained by analyzing the local reactivity indices and the relative energies of the transition states leading to the different products. Chemoselectivity, the selective reaction of one functional group in the presence of others, can also be rationalized through computational analysis. For 1-(2-bromo-4-nitrophenyl)pyrrolidin-2-one, which has multiple potentially reactive sites, theoretical predictions of selectivity would be highly valuable for designing synthetic routes. For instance, in nucleophilic aromatic substitution reactions, the positions on the phenyl ring most susceptible to attack can be predicted.

Stereoselectivity, the preferential formation of one stereoisomer over another, can be investigated by calculating the energies of the diastereomeric transition states. While the target molecule itself is achiral, reactions involving it could create chiral centers, and computational studies could predict the likely stereochemical outcome.

Conformational Analysis and Tautomerism Studies

The flexibility of 1-(2-Bromo-4-nitrophenyl)pyrrolidin-2-one is primarily associated with the rotation around the N-C(aryl) bond and the puckering of the five-membered pyrrolidin-2-one ring. Computational methods can map the potential energy surface to identify stable conformers and the energy barriers separating them.

Computational Exploration of Preferred Conformations and Rotational Barriers

The pyrrolidine (B122466) ring is known to adopt non-planar "envelope" or "twist" conformations to minimize steric strain. nih.govbeilstein-journals.org For N-substituted pyrrolidinones, the specific puckering is influenced by the nature of the substituent on the nitrogen atom. researchgate.net In the case of 1-(2-Bromo-4-nitrophenyl)pyrrolidin-2-one, the bulky and electron-withdrawing 2-bromo-4-nitrophenyl group is expected to significantly influence the conformational preference of the pyrrolidinone ring.

Rotation around the N-C(aryl) single bond is another key conformational feature. This rotation is subject to steric hindrance from the ortho-bromo substituent and the carbonyl group of the lactam ring. Density Functional Theory (DFT) calculations are commonly employed to determine the rotational barriers in N-aryl systems. researchgate.netmdpi.com For analogous N-aryl amides, these barriers can be significant, leading to the existence of stable atropisomers at room temperature. nih.gov A theoretical study might predict a rotational barrier high enough to suggest the possibility of isolating distinct rotational isomers of 1-(2-Bromo-4-nitrophenyl)pyrrolidin-2-one.

A hypothetical potential energy surface scan for the rotation around the N-C(aryl) bond is presented in the table below. The dihedral angle is defined by the atoms C(carbonyl)-N-C(aryl)-C(bromo).

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation Description |

| 0 | 5.8 | Eclipsed (sterically hindered) |

| 60 | 1.2 | Gauche |

| 90 | 0.0 | Perpendicular (most stable) |

| 120 | 1.5 | Gauche |

| 180 | 6.5 | Eclipsed (sterically hindered) |

This table presents hypothetical data based on typical rotational barriers in sterically hindered N-aryl systems.

Investigation of Tautomeric Equilibria and Stability (e.g., keto-enol forms)

1-(2-Bromo-4-nitrophenyl)pyrrolidin-2-one can theoretically exist in tautomeric forms, with the most common being the keto-enol tautomerism involving the lactam moiety. The keto form (the amide) is generally the more stable tautomer for simple amides and lactams. However, the equilibrium can be influenced by factors such as solvent polarity and substitution patterns that may stabilize the enol form. frontiersin.org

Computational studies, often using DFT or ab initio methods, can accurately predict the relative energies of the keto and enol tautomers. researchgate.netcomporgchem.comresearchgate.net For pyrrolidin-2-one systems, the keto form is overwhelmingly favored in both the gas phase and in solution. researchgate.net The introduction of the bromo-nitrophenyl group is unlikely to shift this equilibrium significantly towards the enol form under normal conditions.

The table below shows hypothetical relative free energies for the keto and enol tautomers of 1-(2-Bromo-4-nitrophenyl)pyrrolidin-2-one in different environments, as would be predicted by computational models.

| Tautomer | Relative Free Energy (kcal/mol) in Gas Phase | Relative Free Energy (kcal/mol) in Water |

| Keto | 0.0 | 0.0 |

| Enol | 15.2 | 13.8 |

This table presents hypothetical data illustrating the general stability of the keto form in lactam systems.

Computational Analysis of Intermolecular Interactions

The arrangement of molecules in the solid state and their interactions in solution are governed by non-covalent forces. Computational methods can be used to analyze these interactions, providing insights into crystal packing and solution-phase behavior.

Theoretical Assessment of Hydrogen Bonding and Other Non-Covalent Interactions in Solution and Solid State

In the solid state, the crystal structure of 1-(2-Bromo-4-nitrophenyl)pyrrolidin-2-one would be influenced by a variety of intermolecular interactions. The nitro group is a strong hydrogen bond acceptor, and in the absence of strong hydrogen bond donors, it can participate in weaker C-H···O interactions. iucr.orgmdpi.com The carbonyl oxygen of the pyrrolidinone ring is also a potential hydrogen bond acceptor.

Furthermore, the aromatic nitrophenyl ring can engage in π-π stacking interactions with neighboring molecules. acs.org The presence of the bromine atom allows for the possibility of halogen bonding, where the bromine acts as an electrophilic region (σ-hole) and interacts with a nucleophilic atom on an adjacent molecule. Hirshfeld surface analysis is a computational tool often used to visualize and quantify these intermolecular contacts in crystal structures. tandfonline.com

Molecular Docking Studies Focusing on Ligand-Target Interactions in a Research Context

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific target protein. daneshyari.com This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

While there are no specific biological targets publicly associated with 1-(2-Bromo-4-nitrophenyl)pyrrolidin-2-one, its structural motifs are present in compounds with known biological activities. For instance, nitroaromatic compounds have been investigated as anti-inflammatory and antimicrobial agents. researchgate.netnih.gov A hypothetical molecular docking study could explore the binding of this compound to an enzyme such as inducible nitric oxide synthase (iNOS), a target for anti-inflammatory drugs. nih.gov

The results of such a study would typically be presented in a table summarizing the binding affinity and key interactions.

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| iNOS (hypothetical) | -7.5 | Arg382 | Hydrogen bond with nitro group |

| Tyr367 | π-π stacking with phenyl ring | ||

| Val346 | Hydrophobic interaction |

This table presents hypothetical data for a molecular docking study to illustrate the type of information that would be generated.

Advanced Research Applications and Structure Activity Relationship Sar Exploration of 1 2 Bromo 4 Nitrophenyl Pyrrolidin 2 One Derivatives

Applications in Materials Science and Polymer Chemistry

Utilization as Initiators or Monomers in Polymerization Processes

The pyrrolidinone ring system is a well-established component in polymer chemistry, most notably as a precursor to polyvinylpyrrolidone (PVP) through the polymerization of N-vinylpyrrolidone. Furthermore, lactams, the class of cyclic amides to which pyrrolidinone belongs, can undergo ring-opening polymerization (ROP) to form polyamides. nih.gov The unique substitution pattern of 1-(2-bromo-4-nitrophenyl)pyrrolidin-2-one offers intriguing possibilities for its use in polymerization, either as a specialized monomer or as an initiator.

The N-aryl linkage in 1-(2-bromo-4-nitrophenyl)pyrrolidin-2-one suggests that it is not a candidate for direct vinyl-type polymerization in the manner of N-vinylpyrrolidone. However, the presence of the bromo substituent on the phenyl ring opens up the possibility of its use as an initiator in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). ATRP initiators are typically halogenated compounds that can be activated by a transition metal catalyst to generate a radical species, initiating the polymerization of vinyl monomers. cmu.edu The carbon-bromine bond on the aromatic ring of 1-(2-bromo-4-nitrophenyl)pyrrolidin-2-one could potentially serve as an initiation site.

Moreover, derivatives of the core structure could be designed to act as monomers. For instance, functionalization of the pyrrolidinone ring or the phenyl group with a polymerizable moiety, such as a vinyl or acrylate (B77674) group, would allow for its incorporation into polymer chains. The rigid, polar structure conferred by the nitrophenyl-pyrrolidinone unit could impart unique properties to the resulting polymer, such as altered solubility, thermal stability, or dielectric constant.

Below is a table of analogous lactam-based monomers and their polymerization methods, illustrating the potential pathways for polymers derived from 1-(2-bromo-4-nitrophenyl)pyrrolidin-2-one.

| Monomer | Polymerization Method | Resulting Polymer | Key Features of Monomer |

| N-Vinylpyrrolidone | Free Radical Polymerization | Polyvinylpyrrolidone (PVP) | Vinyl group attached to the lactam nitrogen |

| ε-Caprolactam | Anionic Ring-Opening Polymerization | Nylon-6 | Seven-membered lactam ring |

| 2-Azetidinone (β-lactam) | Anionic Ring-Opening Polymerization | Nylon-3 | Four-membered lactam ring nih.gov |

| Ethyl 2-bromoisobutyrate | Atom Transfer Radical Polymerization (Initiator) | Various vinyl polymers | α-bromo ester functionality cmu.edu |

Catalytic and Chemo-sensing Research Applications

The electronic and steric properties of 1-(2-bromo-4-nitrophenyl)pyrrolidin-2-one make it and its derivatives interesting candidates for investigation in catalysis and chemical sensing.

N-Aryl lactams and amides have been explored as ligands in transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions. The nitrogen and oxygen atoms of the amide group can act as a bidentate or monodentate ligand, coordinating to the metal center and influencing its catalytic activity. The electronic nature of the aryl substituent plays a crucial role in the ligand's properties. In 1-(2-bromo-4-nitrophenyl)pyrrolidin-2-one, the electron-withdrawing nitro group would significantly modulate the electron density on the nitrogen atom, which in turn would affect its coordination to a metal.

Palladium complexes with phosphinic amide ligands have demonstrated high catalytic activity in Suzuki-Miyaura cross-coupling reactions. researchgate.net Similarly, N-aryl pyrrolidines have been synthesized via palladium-catalyzed tandem N-arylation/carboamination reactions, highlighting the compatibility of the N-aryl linkage with such catalytic systems. nih.govnih.gov It is plausible that 1-(2-bromo-4-nitrophenyl)pyrrolidin-2-one or its derivatives could serve as effective ligands in similar transformations, with the potential for fine-tuning the catalytic performance by modifying the substituents on the phenyl ring.

The following table presents examples of N-aryl amide or lactam-type ligands and their applications in catalysis.

| Ligand/Precursor | Catalytic Reaction | Metal | Key Findings |

| N-Aryl tert-butanesulfinamide | C-N Cross-Coupling | Palladium | Efficient coupling of aryl halides with preserved chirality. organic-chemistry.org |

| Phosphinic Amide (Ph2P(O)CH2NHPh) | Suzuki-Miyaura Cross-Coupling | Palladium | High yields of coupled products with various aryl halides. researchgate.net |

| N-Aryl Pyrrolidinones | Buchwald-Hartwig Amination | Palladium | Synthesis of chiral, non-racemic N-aryl pyrrolidinones. researchgate.net |

| 3-Bromo β-lactams | α-Arylation | Cobalt | Diastereoselective synthesis of 3-aryl β-lactams. nih.gov |

The nitroaromatic moiety is a well-established functional group in the design of chemical sensors, particularly for the detection of electron-rich analytes. novomof.com The strong electron-withdrawing nature of the nitro group makes nitroaromatic compounds effective quenchers of fluorescence. mdpi.com This property is the basis for many "turn-off" fluorescent sensors, where the interaction of the analyte with the nitroaromatic sensor molecule leads to a decrease in fluorescence intensity.

1-(2-bromo-4-nitrophenyl)pyrrolidin-2-one could potentially be developed into a chemical sensor. The nitrophenyl group can participate in π-π stacking interactions with aromatic analytes, and the molecule as a whole could be functionalized with a fluorophore to create a fluorescent probe. Upon binding of an analyte, mechanisms such as photoinduced electron transfer (PET) or fluorescence resonance energy transfer (FRET) from the excited fluorophore to the electron-deficient nitrophenyl unit could lead to fluorescence quenching, providing a detectable signal. mdpi.com

Metal-organic frameworks (MOFs) and conjugated polymers containing nitroaromatic units have been successfully employed for the sensitive detection of various compounds. novomof.comresearchgate.net The sensing mechanism often involves a combination of hydrogen bonding, π-π stacking, and electron transfer. The pyrrolidinone and nitrophenyl components of the target molecule offer sites for such interactions.

The table below summarizes various nitroaromatic compounds used in chemical sensing applications.

| Sensing Molecule/Material | Analyte(s) | Sensing Mechanism | Key Features |

| Hydroxyl-functionalized MOF | Nitroaromatic Compounds (NACs) | Fluorescence Quenching (Exciton Migration, PET) | Porous structure facilitates analyte interaction. researchgate.net |

| Polyaniline-Ag Composite | 2,4,6-Trinitrophenol (TNP), Dinitrobenzene (DNB) | Fluorescence Quenching (PET) | Amplified quenching effect from the conjugated polymer. mdpi.com |

| Diketopyrrolopyrrole Derivatives | Nitroaromatic Vapors (TNT, DNT) | Fluorescence Quenching or Enhancement | Modulation of response based on amine substituents. acs.org |

| Tetrakis(4-nitrophenyl)porphyrin | Hydrogen Sulfide, Ethanediamine | Changes in Absorption Spectrum | Porphyrin core provides sensitivity to acids and bases. |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 1-(2-Bromo-4-nitrophenyl)pyrrolidin-2-one, and how do starting materials influence the reaction pathway?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving brominated aryl precursors and pyrrolidinone intermediates. For example, bromobenzene derivatives (e.g., 2-bromo-4-nitrobenzene) are coupled with pyrrolidin-2-one through Buchwald-Hartwig amination or Ullmann-type reactions. The choice of starting materials depends on the availability of halogenated precursors and the need to stabilize reactive intermediates, such as nitro groups under reducing conditions . Catalysts like Pd/C or CuI are often used to facilitate coupling, with yields optimized by controlling temperature (80–120°C) and solvent polarity (e.g., DMF or THF).

Q. Which spectroscopic techniques are most reliable for characterizing 1-(2-Bromo-4-nitrophenyl)pyrrolidin-2-one, and how are conflicting data resolved?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²D-COSY) is critical for confirming the pyrrolidinone ring and substituent positions. Discrepancies in NOESY or HSQC data, such as unexpected coupling patterns, are resolved via X-ray crystallography (e.g., monoclinic P2₁/c space group validation) or high-resolution mass spectrometry (HRMS) . For nitro-group confirmation, IR spectroscopy (stretching at ~1520 cm⁻¹ for NO₂) and elemental analysis (C, H, N, Br) provide complementary validation .

Q. How do bromo and nitro substituents influence the compound’s reactivity in nucleophilic aromatic substitution (SNAr) reactions?

- Methodological Answer : The electron-withdrawing nitro group meta to the bromine enhances the aryl ring’s electrophilicity, directing nucleophiles (e.g., amines, thiols) to the para position relative to the nitro group. Kinetic studies show that polar aprotic solvents (e.g., DMSO) accelerate SNAr by stabilizing the Meisenheimer intermediate. Competitive elimination pathways are minimized by maintaining temperatures below 60°C and using mild bases (e.g., K₂CO₃) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in multi-step syntheses involving nitro-group stabilization?

- Methodological Answer : Nitro groups are prone to reduction under catalytic hydrogenation; thus, alternative strategies include:

- Protection-Deprotection : Temporarily converting nitro to amino groups using Sn/HCl, followed by re-oxidation with NaNO₂/HBF₄.

- Solvent Selection : Using dichloromethane (DCM) or ethyl acetate to avoid side reactions with polar protic solvents.

- Catalyst Screening : Testing Pd(OAc)₂/XPhos systems for selective coupling without nitro reduction .

- Data Table : Optimization Parameters

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Catalyst | Pd(OAc)₂/XPhos | 15–20% |

| Solvent | DCM | 10% |

| Base | Cs₂CO₃ | 12% |

Q. What computational methods predict regioselectivity in electrophilic aromatic substitution (EAS) for di-substituted aryl-pyrrolidinones?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model charge distribution and Fukui indices to identify reactive sites. For 1-(2-Bromo-4-nitrophenyl)pyrrolidin-2-one, the nitro group directs electrophiles (e.g., nitronium ion) to the ortho position relative to bromine, validated by Mulliken population analysis . Molecular dynamics simulations (AMBER) further assess steric hindrance from the pyrrolidinone ring.

Q. How do structural analogs with halogen or methyl substitutions compare in biological activity?

- Methodological Answer : Comparative studies using fluorophenyl, chlorophenyl, and methylphenyl analogs reveal:

- Lipophilicity : Bromine increases logP by ~0.5 units compared to fluorine, enhancing membrane permeability.

- Metabolic Stability : Fluorine analogs show longer half-lives (t₁/₂ = 4.2 h vs. 2.8 h for bromine) due to reduced CYP450 metabolism.

- Binding Affinity : Nitro groups improve kinase inhibition (IC₅₀ = 0.8 µM vs. 2.3 µM for methyl derivatives) by forming H-bonds with ATP-binding pockets .

- Data Table : Comparative Bioactivity of Analogs

| Substituent | logP | t₁/₂ (h) | IC₅₀ (µM) |

|---|---|---|---|

| -Br | 2.1 | 2.8 | 0.8 |

| -F | 1.6 | 4.2 | 1.5 |

| -CH₃ | 2.4 | 1.9 | 2.3 |

Mechanistic and Data Analysis Questions

Q. What strategies resolve contradictions in crystallographic data for halogenated pyrrolidinone derivatives?

- Methodological Answer : Discrepancies in bond angles or torsional strain (e.g., C-Br vs. C-NO₂ distances) are addressed by:

- Multi-temperature crystallography : Assessing thermal ellipsoids at 100 K vs. 298 K.

- Hirshfeld Surface Analysis : Quantifying intermolecular interactions (e.g., Br···O contacts) to refine packing models .

Q. How does the compound’s stability under varying pH and temperature conditions impact formulation for in vitro assays?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 4 weeks) show degradation via nitro-group reduction (>10% at pH <3). Formulation in lyophilized powders (trehalose matrix) or DMSO stock solutions (stored at -80°C) preserves integrity. UV-Vis monitoring (λ = 310 nm) tracks nitro-to-amine conversion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.